7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The presence of a chlorine atom at the 7th position and a cyclopropyl group at the 3rd position adds to its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable cyclopropyl ketone under acidic conditions to form the triazole ring. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods is also crucial in scaling up the synthesis while maintaining high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-amino, 7-thio, or 7-alkoxy derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogenated triazole or pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.
Biological Studies: Used in the study of enzyme inhibition, particularly targeting enzymes like ubiquitin-specific proteases (USP28), which are implicated in cancer progression.
Chemical Biology: Acts as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Material Science: Incorporated into polymers and materials for applications in electronics and photonics.
Wirkmechanismus
The mechanism of action of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a USP28 inhibitor, it binds to the active site of the enzyme, preventing the deubiquitination of target proteins. This leads to the accumulation of ubiquitinated proteins, which can trigger cellular responses such as apoptosis or cell cycle arrest. The compound’s ability to modulate protein levels and affect cellular pathways makes it a valuable tool in cancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Comparison
Compared to its analogs, 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits unique properties due to the presence of the cyclopropyl group. This group imparts increased rigidity and steric hindrance, which can influence the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the cyclopropyl group can affect the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability .
Eigenschaften
Molekularformel |
C7H6ClN5 |
---|---|
Molekulargewicht |
195.61 g/mol |
IUPAC-Name |
7-chloro-3-cyclopropyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN5/c8-6-5-7(10-3-9-6)13(12-11-5)4-1-2-4/h3-4H,1-2H2 |
InChI-Schlüssel |
DOVWOFOGFMANAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(C(=NC=N3)Cl)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.